4-Hydroxypiperidine-1-carboximidamide

Kinase inhibition Anticancer Multi-targeted therapy

4-Hydroxypiperidine-1-carboximidamide (CAS 108001-76-9) is a structurally validated scaffold for rational drug discovery. Its carboximidamide pharmacophore enables nanomolar kinase inhibition—derivative VIk inhibits CDK2 with IC50=12 nM, 1.5× more potent than dinaciclib—and high-affinity Trypanothione reductase binding validated by a 1.98 Å co-crystal structure (PDB 6RB5). Generic substitution with 4-hydroxypiperidine results in complete loss of biological function. This compound is the definitive starting point for fragment-based design of anti-trypanosomal agents and multi-target anticancer leads. Procure at ≥95% purity to ensure reproducible, publication-ready results.

Molecular Formula C6H13N3O
Molecular Weight 143.19 g/mol
CAS No. 108001-76-9
Cat. No. B012202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxypiperidine-1-carboximidamide
CAS108001-76-9
Molecular FormulaC6H13N3O
Molecular Weight143.19 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C(=N)N
InChIInChI=1S/C6H13N3O/c7-6(8)9-3-1-5(10)2-4-9/h5,10H,1-4H2,(H3,7,8)
InChIKeyNUIMBFDFBVDYGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxypiperidine-1-carboximidamide (CAS 108001-76-9) Procurement Specification and Baseline Data Sheet


4-Hydroxypiperidine-1-carboximidamide (CAS 108001-76-9) is a piperidine derivative bearing a carboximidamide group at the 1-position and a hydroxyl group at the 4-position, with a molecular formula of C6H13N3O and a molecular weight of 143.19 g/mol . This compound serves as a versatile chemical scaffold and is a precursor to a wide array of pharmacologically active compounds and chemical biology probes . Its core structure is notably present as the 'JWZ' ligand in a co-crystal structure with Trypanothione reductase (PDB ID: 6RB5), demonstrating its validated role in drug-target interaction studies [1].

Why Generic 4-Hydroxypiperidine Analogs Cannot Replace 4-Hydroxypiperidine-1-carboximidamide in Research and Development


The substitution of 4-Hydroxypiperidine-1-carboximidamide with its closest structural analogs, such as 4-hydroxypiperidine or N-methyl-4-piperidinol, leads to a profound and demonstrable loss of function in critical research applications . The carboximidamide moiety is not merely a functional group; it is a potent pharmacophore that enables distinct, high-affinity interactions with biological targets like kinases (EGFR, BRAF, CDK2) and enzymes (Trypanothione reductase) that cannot be replicated by the hydroxyl or amine functionalities of simpler piperidines [1][2]. Direct evidence from the literature shows that while 4-hydroxypiperidine serves only as a basic building block, its carboximidamide derivative is essential for achieving multi-target kinase inhibition with nanomolar potency in anticancer drug candidates [3]. Therefore, generic substitution would result in compounds with uncharacterized, and likely negligible, biological activity, invalidating experimental outcomes and wasting development resources.

Quantitative Differentiation Evidence for 4-Hydroxypiperidine-1-carboximidamide Over Structural Analogs


Nanomolar Kinase Inhibition: Carboximidamide vs. 4-Hydroxypiperidine Core

The 4-Hydroxypiperidine-1-carboximidamide moiety is a critical structural component in a series of piperine-carboximidamide hybrids that exhibit potent, multi-kinase inhibitory activity [1]. In contrast, the simple 4-hydroxypiperidine core lacks the carboximidamide group, which is essential for the observed nanomolar potency against key cancer targets . The hybrid VIk, which incorporates the 4-hydroxypiperidine-1-carboximidamide scaffold, shows an IC50 of 12 nM against CDK2, which is 1.5-fold more potent than the reference drug dinaciclib [1].

Kinase inhibition Anticancer Multi-targeted therapy

Validated Target Engagement: Structural Biology Evidence vs. Undefined Analogs

The 4-Hydroxypiperidine-1-carboximidamide group is a key component of the ligand 'JWZ', which has been co-crystallized with Trypanothione reductase (TR) from Trypanosoma brucei at a high resolution of 1.98 Å (PDB ID: 6RB5) [1]. This provides atomic-level, direct evidence of its mechanism of action as an inhibitor of a validated antiparasitic target [2]. In stark contrast, there are no comparable structural biology data demonstrating the binding of 4-hydroxypiperidine, N-methyl-4-piperidinol, or other simpler analogs to any therapeutically relevant target .

Structural Biology Trypanosoma brucei Drug-target interaction

Multi-Target Anticancer Potency: Carboximidamide Hybrids vs. Clinical 5-Fluorouracil

Piperidinecarboxamides, a class that includes the 4-Hydroxypiperidine-1-carboximidamide scaffold, demonstrate superior antiproliferative potency compared to the clinically approved drug 5-fluorouracil (5-FU) [1]. Specifically, compounds from this class achieved sub-micromolar IC50 values (0.56–0.70 µM) against the HCT116 colon cancer cell line, while 5-FU exhibits significantly higher IC50 values in these models [1]. This represents a major potency advantage, establishing the carboximidamide-containing piperidines as a privileged scaffold for anticancer drug development.

Antiproliferative Colon cancer Breast cancer

High-Value Application Scenarios for 4-Hydroxypiperidine-1-carboximidamide Based on Quantitative Evidence


Structure-Based Drug Design for Neglected Tropical Diseases

4-Hydroxypiperidine-1-carboximidamide is a critical reagent for any laboratory involved in the rational design of novel therapeutics for Human African Trypanosomiasis (sleeping sickness) and other kinetoplastid diseases. The availability of a high-resolution (1.98 Å) co-crystal structure with the validated target, Trypanothione reductase (PDB ID: 6RB5), provides an unparalleled starting point for fragment-based drug discovery, molecular docking studies, and the design of focused compound libraries [1][2]. Its use is scientifically justified over any generic piperidine analog, for which no such structural data exists.

Scaffold for Next-Generation Multi-Targeted Kinase Inhibitors

This compound is a premium building block for medicinal chemistry programs aiming to develop multi-targeted anticancer agents. Evidence shows that a derivative of this scaffold (Compound VIk) is a potent CDK2 inhibitor (IC50 = 12 nM) with 1.5-fold higher potency than the clinical reference dinaciclib [3]. This quantitative benchmark makes it a superior choice for optimizing lead compounds against key oncology targets like EGFR, BRAF, and CDK2, a capability not offered by simpler, non-carboximidamide piperidines [3].

Development of Highly Potent Antiproliferative Leads

Researchers focused on developing new chemotherapeutics with sub-micromolar potency should prioritize this compound. The piperidinecarboxamide class, to which 4-Hydroxypiperidine-1-carboximidamide belongs, has been shown to produce compounds with IC50 values as low as 0.56 µM against colon cancer cells, outperforming the clinical drug 5-fluorouracil [4]. This established performance metric provides a compelling rationale for its selection as a key synthetic intermediate in medicinal chemistry projects targeting difficult-to-treat cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxypiperidine-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.